molecular formula C14H9NO2 B3246284 3-(1-Benzofuran-2-carbonyl)pyridine CAS No. 17730-35-7

3-(1-Benzofuran-2-carbonyl)pyridine

Cat. No.: B3246284
CAS No.: 17730-35-7
M. Wt: 223.23 g/mol
InChI Key: DOLCUKYSDPPKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzofuran-2-carbonyl)pyridine is an organic compound with the molecular formula C14H9NO2 It is characterized by the presence of a benzofuran ring fused to a pyridine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-carbonyl)pyridine typically involves the coupling of benzofuran derivatives with pyridine derivatives. One common method includes the reaction of 1-benzofuran-2-ylmethanone with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for higher yields and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran or pyridine rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Scientific Research Applications

3-(1-Benzofuran-2-carbonyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of advanced materials and polymers

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran core but lacks the pyridine ring.

    Pyridine: Contains the pyridine ring but lacks the benzofuran moiety.

    1-Benzofuran-2-carbonyl derivatives: Compounds with similar structures but different substituents on the benzofuran ring.

Uniqueness: 3-(1-Benzofuran-2-carbonyl)pyridine is unique due to the combination of the benzofuran and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-2-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCUKYSDPPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17730-35-7
Record name 3-(1-benzofuran-2-carbonyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzofuran-2-carbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-Benzofuran-2-carbonyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(1-Benzofuran-2-carbonyl)pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1-Benzofuran-2-carbonyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(1-Benzofuran-2-carbonyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-Benzofuran-2-carbonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.